molecular formula C21H21F3N2 B14221883 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole CAS No. 827016-75-1

2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole

Cat. No.: B14221883
CAS No.: 827016-75-1
M. Wt: 358.4 g/mol
InChI Key: MUUJRAIZTZDVHR-UHFFFAOYSA-N
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Description

2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is a complex organic compound that features an indole core structure. The indole nucleus is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules. The compound also contains a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole typically involves multiple stepsThe reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines .

Scientific Research Applications

2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, while the trifluoromethyl group enhances its biological activity. The compound can modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole lies in its combination of the indole nucleus and the trifluoromethyl group, which together confer enhanced biological activity and metabolic stability. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

827016-75-1

Molecular Formula

C21H21F3N2

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H21F3N2/c22-21(23,24)18-6-3-5-16(12-18)15-8-10-26(11-9-15)14-19-13-17-4-1-2-7-20(17)25-19/h1-7,12-13,15,25H,8-11,14H2

InChI Key

MUUJRAIZTZDVHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)C(F)(F)F)CC3=CC4=CC=CC=C4N3

Origin of Product

United States

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